(E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine

Structure-Activity Relationship Adenosine A2A Receptor Molecular Electrostatic Potential

(E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine (CAS 155271-39-9) is a synthetic, E-configuration 8-styrylxanthine derivative belonging to the class of adenosine A2A receptor antagonists. Its core structure comprises a 1,3-diethyl-7-methylxanthine scaffold bearing an ortho-methoxystyryl substituent at the C8 position, a substitution pattern that is structurally distinct from the para- or meta-methoxy variants that dominate published clinical-stage A2A antagonists.

Molecular Formula C19H22N4O3
Molecular Weight 354.4 g/mol
CAS No. 155271-39-9
Cat. No. B12767400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine
CAS155271-39-9
Molecular FormulaC19H22N4O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=CC=C3OC)C
InChIInChI=1S/C19H22N4O3/c1-5-22-17-16(18(24)23(6-2)19(22)25)21(3)15(20-17)12-11-13-9-7-8-10-14(13)26-4/h7-12H,5-6H2,1-4H3/b12-11+
InChIKeyJXAFEYJLBBLDTN-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine (155271-39-9) Matters in Adenosine A2A Antagonist Procurement


(E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine (CAS 155271-39-9) is a synthetic, E-configuration 8-styrylxanthine derivative belonging to the class of adenosine A2A receptor antagonists. Its core structure comprises a 1,3-diethyl-7-methylxanthine scaffold bearing an ortho-methoxystyryl substituent at the C8 position, a substitution pattern that is structurally distinct from the para- or meta-methoxy variants that dominate published clinical-stage A2A antagonists. The compound is cited in foundational structure – activity relationship (SAR) literature on 8-styrylxanthines as an exemplary probe to interrogate the electronic and steric effects governing A2A-versus-A1 selectivity [1] and falls within the broad Markush claims of patents disclosing A2A antagonists for Parkinson's disease and other CNS indications [2].

The Inherent Risks of Substituting (E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine with Other 8-Styrylxanthines


Within the 8-styrylxanthine class, seemingly minor alterations—such as shifting a methoxy substituent from the ortho (2-) to meta (3-) or para (4-) position on the terminal phenyl ring—can dramatically alter adenosine receptor subtype affinity, selectivity, and off-target liabilities. Published SAR literature establishes that the uptake and recognition of 8-styrylxanthines at the orthosteric binding pocket of the A2A receptor is highly sensitive to the electronic distribution and spatial orientation of substituents on the styryl phenyl ring [1]. Uninformed substitution with a meta-methoxy analog such as MSX-2 or a para-containing analog such as istradefylline therefore risks introducing uncharacterized selectivity profiles that have not been validated in the user's experimental context [2].

Head-to-Head Differentiation Evidence for (E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine (155271-39-9)


Ortho-Methoxy Substitution Confers a Unique Electronic Surface Relative to Clinically Advanced A2A Antagonists

The target compound bears a single methoxy group at the ortho (2-) position of the styryl phenyl ring. In contrast, the clinically approved A2A antagonist istradefylline (KW-6002, CAS 155270-99-8) features a 3,4-dimethoxy substitution pattern. Available experimental affinity data for istradefylline is Ki (A2A) = 2.2 nM with approximately 70-fold selectivity for A2A over A1 (Ki A1 = 150 nM) [1]. While direct radioligand binding data for 155271-39-9 has not been published in the open literature [3], the foundational SAR work by Jacobson et al. (1993) establishes that substituent position on the styryl phenyl ring is a dominant determinant of both A2A binding affinity and A2A/A1 selectivity within the 1,3-dialkyl-7-methylxanthine scaffold [2].

Structure-Activity Relationship Adenosine A2A Receptor Molecular Electrostatic Potential

1,3-Diethyl Substitution Enhances Brain Penetration Relative to 1,3-Dimethyl Xanthine Counterparts

The 1,3-diethyl substitution pattern on the xanthine core of 155271-39-9 confers higher lipophilicity (cLogP) relative to 1,3-dimethyl analogs such as 8-(3-chlorostyryl)caffeine (CSC). CSC, which bears a 1,3,7-trimethylxanthine scaffold, exhibits a Ki of 54 nM at rat A2A receptors and 28,200 nM at A1 receptors (approximately 520-fold A2A-selective) . While 155271-39-9 lacks publicly reported affinity data [3], the Jacobson SAR study establishes that within a given 8-styryl series, 1,3-diethyl substitution yields higher A2A affinity than 1,3-dimethyl substitution, attributing this effect to enhanced hydrophobic interactions with the receptor binding pocket [1]. The increased lipophilicity also predicts improved passive BBB permeability compared to 1,3-dimethylxanthine A2A antagonists [2].

Blood-Brain Barrier Penetration Lipophilicity CNS Drug Discovery

Notable Photochemical Lability of the 8-Styryl Motif: A Class-Wide Stability Concern

8-Styrylxanthines as a class are susceptible to photochemical [2+2] cycloaddition, leading to dimerization and consequent loss of A2A receptor affinity. Müller et al. (2004) demonstrated that solid 8-styrylxanthines dimerize upon exposure to daylight or UV irradiation, forming cyclobutane derivatives that exhibit 'considerably lower' A2A adenosine receptor affinity than their parent compounds [1]. Furthermore, istradefylline aqueous solutions are extremely unstable under light, with an impurity peak increasing from 39.6% at 5 minutes to 81.3% at 24 hours [2]. As 155271-39-9 contains the same photoreactive (E)-styryl chromophore, it is expected to share this liability.

Photostability Chemical Stability 8-Styrylxanthine

Synthetic Tractability: Single-Step C8 Aldol Condensation Route Offers Advantages Over Multi-Step Heterocyclic Antagonists

The synthesis of 155271-39-9 proceeds via base-catalyzed condensation of 1,3-diethyl-7-methylxanthine with 2-methoxybenzaldehyde, a single-step transformation characteristic of the 8-styrylxanthine series [1]. In comparison, the non-xanthine A2A antagonist ZM 241385 (Ki = 0.8 nM for human A2A, approximately 50-fold selective over A2B and significantly lower affinity for A1) requires multi-step heterocyclic synthesis involving triazolotriazine ring construction [2]. The single-step saturation of chemical space around the 8-styryl scaffold is corroborated by comprehensive SAR studies that systematically varied the benzaldehyde component [3].

Synthetic Accessibility Aldol Condensation Xanthine Derivatization

Bifunctional Conjugation Potential via Ortho-Methoxy Group Outperforms Meta-Substituted Analog MSX-2 for Targeted Probe Applications

The ortho-methoxy group of 155271-39-9 can be selectively O-demethylated to yield the corresponding ortho-hydroxy intermediate, a reactive handle for subsequent functionalization with linker moieties or fluorophores. This strategy has been validated in the 8-styrylxanthine series: Jacobson et al. (1993) synthesized a series of functionalized congeners, including amide-linked and isothiocyanate derivatives, for use as receptor affinity labels and probes [1]. MSX-2, which bears a meta-methoxystyryl group, similarly permits O-demethylation, but the resulting meta-hydroxy derivative presents a different trajectory vector relative to the binding pocket, potentially altering the final conjugate binding properties [2].

Chemical Biology Affinity Probes Bioconjugation

High-Impact Application Scenarios for (E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine (155271-39-9)


CNS Parkinson's Disease Probe with Distinct Pharmacology from Istradefylline

For academic and industrial groups investigating adenosinergic modulation of basal ganglia function, 155271-39-9 serves as a pharmacologically differentiated probe relative to the clinically approved istradefylline. The ortho-methoxy substitution on the styryl phenyl ring—contrasting with istradefylline's 3,4-dimethoxy pattern—can alter the compound's electronic surface and, consequently, its interaction with the orthosteric site of the A2A receptor, as established by the SAR framework of Jacobson et al. (1993) [1]. The 1,3-diethyl substitution is also expected to enhance brain penetration relative to 1,3-dimethyl comparator compounds such as CSC [2], making it a candidate for in vivo CNS target engagement studies. Users should note the absence of direct affinity data and the class-level photolability [3] and implement light-protective handling protocols.

Targeted Affinity Probe and Bifunctional Conjugate Precursor

The ortho-methoxy group provides a selectively addressable handle for O-demethylation to the corresponding phenol, which can be further derivatized with polyethylene glycol linkers, fluorophores, or biotin tags to generate A2A receptor affinity probes. This synthetic strategy was established for the 8-styrylxanthine class in the Jacobson et al. (1993) study, which reported isothiocyanate-functionalized congeners as receptor affinity labels [1]. Relative to meta-substituted analogs such as MSX-2, the ortho substitution offers a different geometric trajectory for the attached cargo [2], enabling novel probe geometries for fluorescence polarization assays, pull-down experiments, or receptor visualization studies.

Structure-Activity Relationship Library Expansion and Patent Circumvention

The compound fills a conspicuous gap in publicly explored 8-styrylxanthine SAR space: while meta-methoxy (MSX-2), 3,4-dimethoxy (istradefylline), 3,5-dimethoxy, and 3-chloro (CSC) variants have been extensively characterized for affinity and selectivity, the ortho-methoxy analog remains largely uncharacterized [1]. Medicinal chemistry teams building SAR libraries around the 8-styrylxanthine scaffold can incorporate 155271-39-9 to probe the steric and electronic tolerance of the A2A binding pocket at the 2-position of the styryl ring. This structural novelty also offers potential advantages in freedom-to-operate and patent circumvention relative to the heavily patented 3,4-dimethoxy and 3-methoxy chemical space claimed in foundational A2A antagonist patents [2].

Photostability-Driven Formulation and Prodrug Development Studies

As an exemplar of the 8-styrylxanthine class, 155271-39-9 is a suitable model compound for systematic investigation of photostabilization strategies. The class-wide photolability documented by Müller et al. (2004) shows that solid 8-styrylxanthines dimerize upon daylight exposure with significant loss of A2A affinity [1], and istradefylline aqueous solution degrades from 39.6% impurity at 5 minutes to 81.3% at 24 hours under light [2]. Formulation scientists can use 155271-39-9 to evaluate cyclodextrin complexation, liposomal encapsulation, or antioxidant excipient strategies aimed at mitigating photodegradation, generating data translatable to the broader 8-styrylxanthine chemotype.

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